molecular formula C18H21BN2O4 B13905027 (5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate

(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate

Cat. No.: B13905027
M. Wt: 340.2 g/mol
InChI Key: MFEKURSPQKTRJA-UHFFFAOYSA-N
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Description

(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate: is a complex organic compound that features a boron-containing dioxaborolane ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid under anhydrous conditions.

    Coupling with pyrimidine: The dioxaborolane intermediate is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the pyrimidine derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

    Substitution: The dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Substituted pyrimidine derivatives are common products.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for imaging and diagnostic purposes.

Industry

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate involves its interaction with molecular targets through its boron and pyrimidine moieties. The boron atom can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan: Shares the dioxaborolane ring but has a different aromatic system.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains a similar boron-containing ring but with an imidazole instead of a pyrimidine.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane ring.

Uniqueness

The uniqueness of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate lies in its combination of a boron-containing ring, a pyrimidine ring, and a benzoate ester. This combination provides a versatile platform for various chemical reactions and applications in multiple fields.

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methyl benzoate

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)14-10-20-15(21-11-14)12-23-16(22)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

MFEKURSPQKTRJA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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